molecular formula C14H17N3O4 B6494937 N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide CAS No. 1351648-36-6

N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide

Cat. No. B6494937
CAS RN: 1351648-36-6
M. Wt: 291.30 g/mol
InChI Key: LDBHURVDXOHUOH-UHFFFAOYSA-N
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Description

N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide, also known as N-MOP, is a synthetic compound with potential applications in scientific research. It is a derivative of the oxadiazole group, and is a highly versatile compound due to its unique structure and properties. N-MOP has been studied for its potential use in a variety of scientific research applications, including as a biochemical and physiological agent, and as a tool for laboratory experiments.

Scientific Research Applications

N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide has been studied for its potential use in a variety of scientific research applications. It has been used as a biochemical and physiological agent, as well as a tool for laboratory experiments. In addition, N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide has been studied for its potential applications in drug discovery and development, as well as in the study of protein-protein interactions.

Mechanism of Action

N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide works by selectively binding to target proteins, which can then be used to study their structure and function. It has been shown to interact with a variety of proteins, including those involved in signal transduction pathways, as well as those involved in the regulation of gene expression.
Biochemical and Physiological Effects
N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide has been studied for its potential effects on biochemical and physiological processes. It has been shown to modulate the activity of several enzymes, including protein kinases and phosphatases. In addition, N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide has been shown to regulate the expression of several genes, as well as to modulate the activity of several signaling pathways.

Advantages and Limitations for Lab Experiments

N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide has several advantages for use in laboratory experiments. It is a highly versatile compound, and can be used to study a variety of proteins and signaling pathways. It is also relatively easy to synthesize and purify, and can be stored for long periods of time. However, N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide is not suitable for all experiments, and may not be suitable for some proteins or pathways.

Future Directions

N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide has a wide range of potential applications in scientific research. Future research should focus on further exploring the biochemical and physiological effects of N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide, as well as its potential applications in drug discovery and development. In addition, further research should focus on understanding the mechanism of action of N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide, as well as its potential use in the study of protein-protein interactions. Finally, further research should explore the potential use of N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide in other areas, such as in the study of disease processes and in the development of novel therapeutics.

Synthesis Methods

N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide is synthesized through a three-step process. The first step involves the reaction of 2-methoxyethyl-5-chloro-1,3,4-oxadiazole with 2-phenoxypropanamide. This is followed by a reductive amination reaction, which yields N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide. Finally, the compound is purified through recrystallization.

properties

IUPAC Name

N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-10(20-11-6-4-3-5-7-11)13(18)15-14-17-16-12(21-14)8-9-19-2/h3-7,10H,8-9H2,1-2H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBHURVDXOHUOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NN=C(O1)CCOC)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide

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